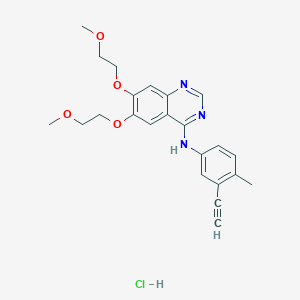

4-Methyl erlotinib

説明

Structure

3D Structure of Parent

特性

CAS番号 |

2514264-76-5 |

|---|---|

分子式 |

C23H26ClN3O4 |

分子量 |

443.9 g/mol |

IUPAC名 |

N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride |

InChI |

InChI=1S/C23H25N3O4.ClH/c1-5-17-12-18(7-6-16(17)2)26-23-19-13-21(29-10-8-27-3)22(30-11-9-28-4)14-20(19)24-15-25-23;/h1,6-7,12-15H,8-11H2,2-4H3,(H,24,25,26);1H |

InChIキー |

KYYZCXHGUSHEAL-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC)C#C.Cl |

製品の起源 |

United States |

Synthesis and Chemical Modifications of 4 Methyl Erlotinib and Its Analogues

Methodologies for the Chemical Synthesis of Erlotinib (B232) Scaffolds

The construction of the fundamental erlotinib framework involves the initial synthesis of a quinazoline (B50416) ring system, followed by the crucial introduction of the substituted aniline (B41778) side chain.

The quinazoline ring is a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings. nih.gov Numerous classical methods have been established for its synthesis. nih.govmdpi.com

Niementowski Quinazoline Synthesis: This method involves the reaction of anthranilic acid with formamide at elevated temperatures to produce 3,4-dihydro-4-oxaquinazoline. mdpi.com

Grimmel, Guinther, and Morgan's Synthesis: In this approach, 2-acetamidobenzoic acid reacts with an amine in the presence of a dehydrating agent like phosphorous trichloride. mdpi.com

From 2-Aminobenzonitriles: A common and versatile starting point for quinazoline synthesis involves the use of substituted 2-aminobenzonitriles. organic-chemistry.org

Many synthetic routes for erlotinib and its analogues begin with precursors like 3,4-dihydroxybenzoic acid or its derivatives. nih.govvjs.ac.vn A typical sequence involves the O-alkylation of the hydroxyl groups, nitration, reduction of the nitro group to an amine, and subsequent cyclization to form the quinazoline ring. nih.gov The cyclization step often employs reagents like formamidine acetate. google.com

A variety of synthetic strategies have been developed to improve the efficiency and environmental friendliness of quinazoline synthesis, including:

Microwave-assisted, solvent-free reactions. nih.govfrontiersin.org

Metal-catalyzed reactions using catalysts based on copper, nickel, or ruthenium. nih.govorganic-chemistry.org

Iodine-catalyzed three-component reactions. nih.gov

Visible light-assisted photoredox catalysis. frontiersin.org

A pivotal intermediate in the synthesis of erlotinib and its derivatives is 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline. nih.govgoogle.com This compound is typically prepared from the corresponding 4-quinazolinone by chlorination using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). vjs.ac.vnfrontiersin.orgnih.gov

The synthesis of this key intermediate can be outlined in several steps, often starting from 3,4-dihydroxy benzoic acid: nih.gov

O-alkylation: Reaction with 1-chloro-2-methoxyethane to introduce the bis(2-methoxyethoxy) groups.

Nitration: Introduction of a nitro group at the 6-position.

Reduction: Conversion of the nitro group to an amino group. This step has been modified to use safer reagents like ammonium formate with a palladium/charcoal catalyst, avoiding the use of high-pressure hydrogen gas. nih.gov

Cyclization: Reaction with formamidine to form the quinazolinone ring.

Chlorination: Conversion of the 4-oxo group to a 4-chloro substituent, yielding the reactive intermediate.

Once 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline is obtained, the final step in synthesizing the core erlotinib structure is a nucleophilic aromatic substitution reaction. This involves reacting the chloroquinazoline with a substituted aniline, such as 3-ethynylaniline, in a suitable solvent like isopropanol, often under acidic conditions. frontiersin.orgnih.govfrontiersin.orgnih.gov For 4-Methyl erlotinib, the corresponding aniline would be 3-ethynyl-4-methylaniline.

Development of Novel Synthetic Approaches to 4-Methyl Erlotinib and Related Structures

While conventional methods are well-established, research continues to focus on developing more efficient, scalable, and computationally understood synthetic pathways.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become valuable tools for understanding the reaction mechanisms involved in quinazoline synthesis. orientjchem.orgresearchgate.net These computational methods allow researchers to:

Explore molecular structures, energies, and transition states. orientjchem.org

Predict the feasibility of novel synthetic routes by calculating reaction energies and activation barriers. orientjchem.org

Determine the electronic properties of molecules, which can help in understanding their reactivity and adsorption behavior. researchgate.net

For instance, quantum chemistry has been used to propose and validate a novel synthetic route for erlotinib starting from methyl 4,5-dihydroxy-2-isocyanobenzoate, which promises fewer steps and avoids hazardous reagents. orientjchem.org DFT calculations at the B3LYP/6-311+G* level of theory were used to map the energy profile of the proposed reaction, indicating a low activation energy is required. orientjchem.org Such studies complement experimental work and can accelerate the discovery of new synthetic methodologies. orientjchem.orgacs.org

Design and Synthesis of 4-Methyl Erlotinib Analogues

The design and synthesis of analogues of erlotinib, including potential 4-Methyl erlotinib derivatives, often involve modifying the terminal ethynyl (B1212043) group. A popular and versatile method for this is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction. frontiersin.orgnih.govfrontiersin.orgnih.govfrontiersin.org

This strategy involves:

Synthesizing the parent erlotinib molecule, which contains a terminal alkyne (the ethynyl group). nih.govfrontiersin.org

Reacting the erlotinib alkyne with a variety of organic azides in the presence of a copper(I) catalyst (e.g., cuprous iodide, CuI). frontiersin.orgnih.govnih.govfrontiersin.org

This reaction efficiently and specifically forms a stable 1,2,3-triazole ring, linking the erlotinib scaffold to a new substituent. frontiersin.orgnih.gov

This approach has been used to create extensive libraries of erlotinib derivatives with diverse functionalities attached to the triazole ring. frontiersin.orgfrontiersin.orgresearchgate.netdntb.gov.ua The reaction conditions are generally mild, often conducted in solvents like a water/tert-butanol mixture at elevated temperatures, and are easy to control. nih.gov This modular synthetic approach allows for the rapid generation of novel analogues for biological evaluation. researchgate.netnih.govnih.gov

Table 1: Key Synthetic Reactions in the Erlotinib Analogue Pathway

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Chlorination | SOCl₂ or POCl₃ | 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline |

| 2 | Nucleophilic Aromatic Substitution | 3-ethynylaniline, Isopropanol | Erlotinib |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-Methyl erlotinib |

| Erlotinib |

| Quinazoline |

| 3,4-dihydro-4-oxaquinazoline |

| Anthranilic acid |

| Formamidine acetate |

| 2-acetamidobenzoic acid |

| 3,4-dihydroxybenzoic acid |

| 1-chloro-2-methoxyethane |

| 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline |

| Thionyl chloride (SOCl₂) |

| Phosphorus oxychloride (POCl₃) |

| 3-ethynylaniline |

| 3-ethynyl-4-methylaniline |

| Ammonium formate |

| Palladium on charcoal (Pd/C) |

| Methyl 4,5-dihydroxy-2-isocyanobenzoate |

| Cuprous iodide (CuI) |

Incorporation of Heterocyclic Moieties (e.g., 1,2,3-Triazole Linkages)

A prominent strategy for modifying the erlotinib scaffold involves the incorporation of heterocyclic rings, with the 1,2,3-triazole moiety being a widely explored example. nih.gov The synthesis of these analogues is efficiently achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," which links various azide-containing compounds to the terminal alkyne of erlotinib. nih.govfrontiersin.orgnih.gov This reaction is valued for its mild conditions and high efficiency. nih.gov

The general synthetic pathway begins with the preparation of erlotinib, which is then reacted with a diverse array of azido compounds in the presence of a copper(I) catalyst to yield the desired 1,2,3-triazole derivatives. nih.govnih.gov This method has been used to generate extensive libraries of erlotinib-triazole conjugates. nih.govnih.gov The structures of the resulting compounds are routinely confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). nih.govnih.gov

Below is a table of representative erlotinib-1,2,3-triazole analogues synthesized through this methodology, detailing their chemical structure and analytical data.

| Compound ID | Systematic Name | Melting Point (°C) | Reference |

|---|---|---|---|

| 4h | [6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-{3-[1-(2-chloro-phenyl)-1H- nih.govacs.orgtriazol-4-yl]-phenyl}-amine | 131-134 | nih.gov |

| 4i | [6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-{3-[1-(2-bromo-phenyl)-1H- nih.govacs.orgtriazol-4-yl]-phenyl}-amine | 93-97 | nih.gov |

| 4l | [6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-[3-(1-p-tolyl-1H- nih.govacs.orgtriazol-4-yl)-phenyl]-amine | 95-98 | nih.gov |

| 3g | [6,7-Bis-(2-Methoxy-Ethoxy)-Quinazolin-4-yl]-{3-[1-(4-Fluoro-Phenyl)-1H-(1,2,3)Triazol-4-yl]-Phenyl}-Amine | 88-91 | frontiersin.org |

Generation of Organometallic Conjugates and Hybrid Compounds

Another innovative modification of the erlotinib framework is the creation of organometallic conjugates. This approach involves attaching metal-containing fragments, such as ferrocenyl and ruthenocenyl moieties, to the erlotinib molecule. acs.orgacs.org The conjugation is often accomplished using click chemistry, similar to the method for heterocyclic additions, highlighting the versatility of the terminal alkyne group. acs.orgacs.org

Researchers have successfully synthesized a series of organometallic–erlotinib conjugates using both copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloaddition reactions. acs.orgacs.org These synthetic strategies have led to the creation of novel hybrid molecules containing ferrocene, ruthenocene, or rhenium organometallic entities. acs.org For example, ferrocenyl and ruthenocenyl conjugates have been prepared as crystalline solids. acs.org In some cases, a two-step approach is employed, such as reacting erlotinib with an azido-containing linker via CuAAC, followed by coupling the resulting amine with an organometallic carboxylic acid. acs.org All synthesized organometallic conjugates are thoroughly characterized by NMR, HRMS, FTIR, and elemental analysis to confirm their structures. acs.org

A selection of these organometallic-erlotinib conjugates is presented in the table below.

| Compound Type | Organometallic Moiety | Key Synthetic Reaction | Reference |

|---|---|---|---|

| Ferrocenyl Conjugate | Ferrocene | CuAAC | acs.orgacs.org |

| Ruthenocenyl Conjugate | Ruthenocene | CuAAC | acs.orgacs.org |

| Rhenium Conjugate | [Re₂(μ-Cl)₂(CO)₆(μ-1,2-diazine)] | CuAAC/RuAAC | acs.orgacs.org |

| Amide-linked Ferrocenyl Conjugate | Ferrocene | CuAAC followed by Steglich esterification | acs.org |

Molecular Mechanisms of Action and Target Engagement of 4 Methyl Erlotinib

Specificity of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibition by 4-Methyl Erlotinib (B232)

As an analog of erlotinib, 4-Methyl erlotinib is presumed to function as a specific inhibitor of the EGFR tyrosine kinase. Erlotinib itself is a potent and selective inhibitor of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. drugs.comnih.govwikipedia.org Overexpression or mutation of EGFR can lead to uncontrolled cell growth, a hallmark of cancer. Erlotinib exerts its therapeutic effect by blocking the kinase activity of EGFR, thereby inhibiting downstream signaling pathways that promote tumor growth. drugs.comsmpdb.ca

Characterization of Reversible and Irreversible Binding Modes

Erlotinib is classified as a first-generation EGFR inhibitor, characterized by its reversible binding to the EGFR kinase domain. nih.govguidetopharmacology.org This reversible inhibition means that erlotinib binds to and dissociates from the receptor, and its inhibitory effect is dependent on the concentration of the drug in the vicinity of the target. This is in contrast to second-generation, irreversible inhibitors which form a covalent bond with the receptor, leading to a more prolonged inhibition. The binding of erlotinib is non-covalent, involving interactions such as hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the EGFR kinase domain. nih.gov Computational and crystallographic studies have shown that erlotinib can bind to both the active and inactive conformations of the EGFR tyrosine kinase domain, which may have significant implications for its clinical efficacy. nih.govrcsb.org

Interaction with the ATP Binding Site of EGFR

The mechanism of action for erlotinib involves competitive inhibition at the adenosine triphosphate (ATP) binding site within the intracellular tyrosine kinase domain of EGFR. nih.govwikipedia.orgguidetopharmacology.org By occupying this site, erlotinib prevents the binding of ATP, which is the phosphate donor for the autophosphorylation of the receptor. This autophosphorylation is a critical step in the activation of the EGFR signaling cascade. The quinazoline (B50416) scaffold of erlotinib is a key structural feature that facilitates its interaction with the hinge region of the ATP binding pocket. nih.gov

Selective Inhibition of Wild-Type Versus Mutant EGFR Forms

Erlotinib has demonstrated inhibitory activity against both wild-type and certain mutant forms of EGFR. However, its efficacy is significantly greater in tumors harboring activating mutations in the EGFR kinase domain, such as exon 19 deletions or the L858R point mutation in exon 21. guidetopharmacology.orgaacrjournals.org These mutations lead to a conformational change in the ATP-binding pocket, which increases the affinity for erlotinib compared to wild-type EGFR. While it does inhibit wild-type EGFR, which can lead to some side effects, its preferential binding to mutant forms is the basis for its targeted therapeutic effect in specific patient populations.

| EGFR Form | Erlotinib Binding Affinity | Clinical Efficacy |

| Wild-Type EGFR | Lower | Moderate |

| Mutant EGFR (e.g., exon 19 del, L858R) | Higher | High |

| Resistant Mutant EGFR (e.g., T790M) | Significantly Lower | Low |

Effects on EGFR Auto-phosphorylation Dynamics

By blocking the binding of ATP, erlotinib directly inhibits the auto-phosphorylation of the EGFR tyrosine kinase domain. guidetopharmacology.org This inhibition of phosphorylation prevents the recruitment and activation of downstream signaling proteins that would normally bind to the phosphorylated tyrosine residues on the activated receptor. Studies have shown that treatment with erlotinib leads to a marked reduction in the levels of phosphorylated EGFR (pEGFR) in both cell culture and in vivo models. nih.govnih.gov This de-phosphorylation is a key indicator of the drug's target engagement and biological activity.

Elucidation of Downstream Signaling Pathway Modulation by 4-Methyl Erlotinib

The inhibition of EGFR auto-phosphorylation by erlotinib has profound effects on the downstream signaling pathways that are crucial for cancer cell proliferation and survival. The blockade of these pathways is the ultimate mechanism through which erlotinib exerts its anti-tumor effects.

Impact on the Mitogen-Activated Protein Kinase (MAPK) Pathway (RAS/RAF/MEK/ERK)

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS/RAF/MEK/ERK pathway, is a critical downstream effector of EGFR signaling. smpdb.ca Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, which in turn recruits the guanine nucleotide exchange factor SOS. SOS then activates the small G-protein RAS, initiating a phosphorylation cascade involving RAF, MEK, and finally ERK (also known as MAPK). Activated ERK translocates to the nucleus and phosphorylates transcription factors that regulate genes involved in cell proliferation, differentiation, and survival.

Erlotinib, by inhibiting EGFR phosphorylation, effectively blocks the activation of this entire cascade. nju.edu.cn Studies have demonstrated that treatment with erlotinib leads to a dose-dependent inhibition of the phosphorylation of both c-Raf and ERK in cancer cells. nju.edu.cnnih.gov This downregulation of the MAPK pathway is a key contributor to the anti-proliferative effects of the drug.

| Pathway Component | Effect of Erlotinib Treatment | Consequence |

| EGFR Phosphorylation | Decreased | Inhibition of downstream signaling |

| RAS Activation | Decreased | Reduced signal transduction |

| RAF Phosphorylation | Decreased | Inhibition of the kinase cascade |

| MEK Phosphorylation | Decreased | Inhibition of the kinase cascade |

| ERK Phosphorylation | Decreased | Reduced transcription of proliferation-related genes |

Regulation of the Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Signaling Axis

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical downstream effector of EGFR signaling, playing a central role in cell growth, survival, and proliferation. nih.govtbzmed.ac.ir Inhibition of EGFR by erlotinib directly impacts this axis.

By blocking EGFR activation, erlotinib prevents the recruitment and activation of PI3K at the cell membrane. nih.gov This disrupts the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-triphosphate (PIP3), a key second messenger. nih.gov Consequently, the activation of the serine/threonine kinase Akt (also known as protein kinase B) is suppressed. nih.govtbzmed.ac.ir Downregulation of Akt activity, in turn, leads to the modulation of numerous downstream targets, including the mTOR complex 1 (mTORC1), which is a master regulator of protein synthesis and cell growth. nih.gov

However, the relationship is complex, as prolonged treatment with EGFR inhibitors like erlotinib can sometimes lead to the development of resistance. One of the mechanisms of this resistance involves the reactivation of the PI3K/Akt/mTOR pathway through alternative signaling routes, allowing cancer cells to bypass the EGFR blockade. nih.gov Studies have shown that combining erlotinib with inhibitors of the PI3K/Akt/mTOR pathway can synergistically enhance cytotoxicity and overcome this resistance in cancer cells. nih.gov

Influence on STAT Signaling Pathways

The Signal Transducer and Activator of Transcription (STAT) proteins are a family of transcription factors that mediate cellular responses to cytokines and growth factors, playing crucial roles in cell proliferation, differentiation, and apoptosis. The influence of erlotinib on STAT signaling appears to be context-dependent, with different studies reporting varied effects.

Furthermore, the development of resistance to erlotinib has been linked to the activation of the JAK2/STAT5 signaling pathway. frontiersin.org In some breast cancer cell models, co-treatment with erlotinib modestly inhibited STAT activation that was induced by a MEK inhibitor. oaepublish.com These findings suggest a complex interplay between EGFR inhibition and the STAT signaling network, which may vary across different cancer types and cellular contexts.

Investigation of NF-kappa-B Cascade Involvement

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, cell survival, and proliferation. Research has revealed that while erlotinib effectively suppresses its primary target, EGFR, and its canonical downstream pathways, it can concurrently lead to the activation of the NF-κB cascade. nih.gov

Studies have shown that erlotinib treatment can result in a significant increase in the nuclear expression of RelA, a key component of the NF-κB complex, indicating pathway activation. nih.gov This NF-κB activation is considered an early event that may contribute to the survival of tumor cells during initial EGFR inhibitor treatment and ultimately promote the development of acquired resistance. nih.gov In cell lines that developed resistance to erlotinib, hyperactivation of NF-κB was observed. nih.gov The inhibition of NF-κB has been shown to sensitize non-small cell lung cancer (NSCLC) cells to erlotinib-induced cell death, highlighting NF-κB as a critical factor in the response to this class of drugs. nih.gov

Analysis of Other Relevant Kinase Inhibition Profiles (e.g., JAK2V617F)

Beyond its primary target of EGFR, erlotinib has been shown to inhibit other protein kinases. A notable off-target effect is the potent inhibition of Janus kinase 2 (JAK2), specifically the constitutively active V617F mutant. The JAK2V617F mutation is a common driver in myeloproliferative neoplasms such as polycythemia vera.

Biochemical assays have demonstrated that erlotinib is a potent inhibitor of JAK2V617F tyrosine kinase activity. mdpi.com This inhibitory action suggests a potential therapeutic application for erlotinib and its analogs in treating hematological malignancies positive for this mutation. The table below summarizes the inhibitory activity of erlotinib against this kinase.

Table 1: Inhibitory Activity of Erlotinib against JAK2V617F

| Kinase | IC₅₀ (μM) |

|---|---|

| JAK2V617F | 4 |

Data sourced from studies on erlotinib. mdpi.com

This finding indicates that the kinase inhibition profile of erlotinib extends beyond the EGFR family, which may have implications for the therapeutic uses of its analog, 4-methyl erlotinib.

Structure Activity Relationship Sar Studies of 4 Methyl Erlotinib and Its Derivatives

Identification of Structural Determinants Governing Kinase Inhibitory Activity

The potency and selectivity of erlotinib (B232) and its derivatives are intricately linked to their chemical structures. SAR studies focus on how specific modifications to the molecule's core components—the quinazoline (B50416) ring, the anilino moiety, and various substituents—influence its ability to inhibit EGFR and other kinases.

Influence of Methylation at Specific Positions on EGFR Binding Affinity

The introduction of a methyl group at the 4-position of the anilino ring of erlotinib, creating 4-methyl erlotinib, has been a subject of study. Molecular modeling suggests that this 4-methylphenyl group fits into a hydrophobic pocket within the EGFR kinase domain, specifically near amino acid residues Leu718 and Val702. vulcanchem.com This strategic placement is thought to contribute to the compound's binding affinity and inhibitory action.

In a broader context, the substitution on the aniline (B41778) moiety with small, hydrophobic groups has been shown to increase activity. mdpi.com This principle is consistent with the observation that the 4-methyl group in 4-methyl erlotinib contributes to its interaction with the hydrophobic pocket of the EGFR binding site. vulcanchem.com For instance, one study found that a derivative with a 4-methyl substituent on the phenyl ring displayed a 4-fold higher potency than erlotinib. acs.org

Impact of Quinazoline Ring Substitutions on Potency and Selectivity

The quinazoline core is a critical scaffold for many EGFR inhibitors, providing a key interaction point with the hinge region of the kinase domain. nih.govnih.gov Modifications to the substituents on this ring system, particularly at the C-6 and C-7 positions, can significantly modulate the inhibitor's properties.

In erlotinib and its derivatives, the 6,7-bis(2-methoxyethoxy) groups are crucial. nih.gov These side chains extend into the solvent-accessible region of the ATP-binding cleft. vulcanchem.com While bulkier substituents at the C-7 position can be favorable for inhibitory activity, the nature of these groups is important. nih.gov For example, replacing the 6,7-dimethoxy groups with bulkier 2-methoxy-ethyl-oxy groups can lead to a slight deviation of the quinazoline core in the active site, potentially resulting in shorter, less optimal hydrogen bonds with key residues like Met769. mdpi.com

Structure-activity relationship studies have also revealed that introducing electron-donating groups at the 6 and 7 positions of the quinazoline core can increase the activity of the compounds. mdpi.com Furthermore, SAR studies have indicated that incorporating a methyl group at the C-2 position of the quinazoline ring could significantly enhance the antitumor potency of 4-anilinoquinazolines. jst.go.jp

Role of Anilino and Ethynyl (B1212043) Moieties in Receptor Interaction

The 4-anilinoquinazoline (B1210976) moiety is considered a privileged scaffold for developing first-generation EGFR TKIs. mdpi.com The aniline ring extends into a hydrophobic pocket at the back of the ATP-binding cleft. mdpi.com Substitutions on this ring are critical for activity. Small, lipophilic substituents, such as halogens or methyl groups, particularly at the meta position, have been shown to increase inhibitory activity. nih.gov

The ethynyl group at the meta-position of the anilino ring in erlotinib is another key feature. researchgate.net This group occupies a specific region within the ATP binding site. acs.org Docking studies have shown that this terminal alkyne group can form interactions with residues such as K745, M766, and L788. acs.org The replacement of this ethynyl group with other moieties, such as cyclopropyl (B3062369), nitrile, or alkenyl groups, has been explored in computational studies to identify analogues with potentially improved binding affinity. iiarjournals.org

Computational Approaches to SAR Elucidation

Computational methods are indispensable tools in modern drug discovery, providing insights into the molecular interactions that govern a drug's efficacy. Molecular docking and molecular dynamics simulations are particularly valuable for understanding the SAR of compounds like 4-methyl erlotinib.

Molecular Docking Studies for Ligand-Receptor Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. For 4-methyl erlotinib, docking studies have been instrumental in visualizing its interaction with the EGFR kinase domain. These studies predict that the 4-methylphenyl group settles into a hydrophobic pocket near Leu718 and Val702. vulcanchem.com

Docking studies of various erlotinib derivatives have consistently highlighted the importance of key interactions. For example, the quinazoline ring typically forms a hydrogen bond with the backbone of Met793 in the hinge region of the kinase. mdpi.com The anilino moiety fits into a hydrophobic pocket, and its substituents can form additional interactions. mdpi.comacs.org The ability of docking simulations to predict these binding modes allows for the rational design of new derivatives with potentially enhanced affinity and selectivity. For instance, docking studies have been used to compare the binding of erlotinib and its analogues, helping to identify which modifications might lead to better interactions with the target. iiarjournals.orgdovepress.com

Table 1: Predicted Binding Interactions of Erlotinib Analogues with EGFR from Docking Studies

| Compound | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

| Erlotinib | Leu-694, Val-702, Ala-719, Lys-721, Met-742, Thr-766, Gln-767, Leu-768, Met-796, Gly-772, Thr-830, Asp-831 | -97.07 | iiarjournals.org |

| Erlotinib Analogue (Cyclopropyl replacement) | Not specified | -111.09 | iiarjournals.org |

| Erlotinib Analogue (Nitrile replacement) | Not specified | -99.76 | iiarjournals.org |

| Erlotinib Analogue (Alkenyl replacement) | Not specified | -98.97 | iiarjournals.org |

| Anilino-1,4-naphthoquinone with 4-methyl substituent | M793, K745, M766, L788 | Not specified | acs.org |

This table is generated based on available data and is for illustrative purposes.

Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing for the analysis of its stability and the fluctuations of its interactions over time. nih.gov MD simulations have been used to study the effects of mutations on the stability of the EGFR-erlotinib complex. nih.govresearchgate.net These simulations can reveal changes in flexibility and conformational stability that may lead to drug resistance. nih.gov

In Silico Screening for Novel 4-Methyl Erlotinib Analogues

The search for more potent and selective EGFR inhibitors has led researchers to employ in silico methods to design and evaluate novel analogues of existing drugs like erlotinib. Molecular docking is a primary computational tool used to predict the binding affinity and interaction patterns of a ligand within the active site of a target protein. iiarjournals.orgrjptonline.org This approach allows for the rapid screening of virtual libraries of compounds, prioritizing those with the highest potential for synthesis and biological testing.

For erlotinib and its derivatives, in silico studies typically utilize the crystal structure of the EGFR kinase domain (e.g., PDB ID: 1M17) as the target. dovepress.com The process involves docking designed analogues into the ATP-binding site to calculate their binding energy and analyze key interactions with amino acid residues. iiarjournals.orgkau.edu.sa A lower binding energy generally suggests a more stable and potent protein-ligand complex. kau.edu.sa

Studies on erlotinib analogues have systematically explored modifications at two key positions: the terminal alkyne group of the 3-ethynylphenyl moiety and the anilino ring itself. iiarjournals.orgiiarjournals.org For instance, replacing the alkyne group with other small hydrophobic moieties has been investigated. One such study reported the following binding energies for different substitutions:

Cyclopropyl analogue : -111.09 kcal/mol

Nitrile analogue : -99.76 kcal/mol

Alkenyl analogue : -98.97 kcal/mol

These were all improvements over the parent compound erlotinib's calculated binding energy of -97.07 kcal/mol. kau.edu.saiiarjournals.org The improved binding of the cyclopropyl analogue was attributed to enhanced hydrophobic interactions within the receptor's pocket. iiarjournals.org Further modifications, such as replacing the cyclopropyl group with an aziridinyl ring, led to even more favorable binding energies, with the (S)-enantiomer of one such analogue showing the best binding energy of all tested compounds (-124.54 kcal/mol). iiarjournals.orgkau.edu.sa

While these specific studies were performed on the erlotinib scaffold, the principles are directly applicable to the design of novel 4-Methyl erlotinib analogues. By incorporating the 4-methyl group on the anilino ring and then computationally exploring substitutions at the ethynyl and other positions, researchers can identify promising new candidates with potentially superior binding characteristics. The goal of such screening is to identify modifications that enhance binding affinity without disrupting the crucial interactions that define the compound's inhibitory activity.

| Analogue Modification (Erlotinib Scaffold) | Calculated Binding Energy (kcal/mol) | Reference |

|---|---|---|

| Erlotinib (Parent Compound) | -97.07 | kau.edu.sa |

| Cyclopropyl Analogue | -111.09 | kau.edu.saiiarjournals.org |

| Nitrile Analogue | -99.76 | kau.edu.sa |

| Alkenyl Analogue | -98.97 | kau.edu.sa |

| Aziridinyl Analogue ((S)-13b) | -124.54 | iiarjournals.orgkau.edu.sa |

Correlation of Structural Modifications with Observed Biological Activities

The biological activity of 4-Methyl erlotinib and its derivatives is intrinsically linked to their chemical structure. SAR studies aim to decipher how specific molecular features influence EGFR inhibition and cellular effects. The quinazoline scaffold is a critical pharmacophore for EGFR inhibitory activity, particularly with substitutions at the C-6 and C-7 positions. mdpi.com

The Role of the 4-Anilino Moiety: The 4-(3-ethynylphenyl)amino group is essential for anchoring the inhibitor within the ATP-binding cleft of EGFR. Molecular modeling studies indicate that in 4-Methyl erlotinib, the 4-methylphenyl group fits snugly into a hydrophobic pocket near the Leu718 and Val702 residues. vulcanchem.com This interaction helps to stabilize the kinase in an inactive conformation, preventing the autophosphorylation required for downstream signaling. vulcanchem.com The addition of the methyl group at the 4-position appears to enhance this hydrophobic interaction, which may contribute to its increased potency against certain resistant cell lines compared to the parent erlotinib. vulcanchem.com

Modifications at the C-6 and C-7 Positions: The 6,7-bis(2-methoxyethoxy) groups on the quinazoline ring are a hallmark of erlotinib. These chains project into solvent-exposed regions of the ATP-binding site, which helps to minimize off-target interactions. vulcanchem.com SAR studies on the broader class of quinazoline inhibitors have shown that the nature of these alkoxy groups is crucial for activity. mdpi.com Ongoing research on 4-Methyl erlotinib focuses on optimizing these C-6 and C-7 side chains, for example, to improve penetration of the blood-brain barrier. vulcanchem.com Studies on related compounds have demonstrated that attaching other functional groups, such as NSAIDs via a linker to the C-6 or C-7 positions, can produce hybrid molecules with potent anticancer activity. researchgate.net Preliminary SAR from these studies indicated that conjugation at the C-6 position resulted in superior activity compared to the C-7 position. researchgate.net

Modifications of the Ethynyl Group: As suggested by in silico studies, replacement of the terminal ethynyl group is a viable strategy for modulating activity. The ethynyl group itself can form key interactions, but replacing it with bioisosteres like cyclopropyl or aziridinyl groups can lead to enhanced hydrophobic interactions and improved binding affinity. iiarjournals.org The translation of these improved binding energies into cellular activity is a key goal. For example, a series of erlotinib derivatives where the ethynyl group was replaced by a 1,2,3-triazole ring system yielded several compounds with remarkable inhibitory activity against various cancer cell lines, including drug-resistant ones.

| Compound/Derivative Series | Structural Modification | Observed Biological Activity/Finding | Reference |

|---|---|---|---|

| 4-Methyl erlotinib | Methyl group at position 4 of the anilino ring | 4-methylphenyl group nests in a hydrophobic pocket (Leu718, Val702); 3.2-fold more potent than erlotinib against HCC827GR cells. | vulcanchem.com |

| Erlotinib-NSAID Conjugates | Linkage of NSAIDs to C-6 or C-7 positions | Conjugation at the C-6 position provided superior anticancer activity over C-7 linkage. | researchgate.net |

| Quinazoline Derivatives | Bulky substituents at C-6/C-7 positions | Increased potency was observed. | mdpi.com |

| Erlotinib-Triazole Derivatives | Replacement of ethynyl group with a 1,2,3-triazole ring | Several analogues showed remarkable antitumor activity, some overcoming drug resistance. |

Preclinical Biological Activity and Efficacy of 4 Methyl Erlotinib

In Vitro Cellular Activity in Cancer Cell Lines

The in vitro cellular activity of 4-Methyl erlotinib (B232), an analog of the well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) erlotinib, has been a subject of scientific interest. This section delves into the preclinical evaluation of its anti-proliferative effects and comparative efficacy in various cancer cell line models.

Evaluation of Anti-proliferative Effects in EGFR-Dependent Cell Models

Research has demonstrated that 4-Methyl erlotinib exhibits inhibitory activity against cancer cells dependent on EGFR signaling. In one cited study, the compound was evaluated against the A431 human epidermoid carcinoma cell line, which is characterized by high levels of EGFR expression. The half-maximal inhibitory concentration (IC50) of 4-Methyl erlotinib in this cell line was determined to be 0.8 μM, indicating its potential to suppress the proliferation of EGFR-overexpressing cancer cells.

Interactive Data Table: Anti-proliferative Activity of 4-Methyl Erlotinib

| Cell Line | Cancer Type | EGFR Status | IC50 (μM) |

| A431 | Epidermoid Carcinoma | High Expression | 0.8 |

Comparative Efficacy Studies with Parent Erlotinib and Other First-Generation TKIs

Detailed, direct comparative studies evaluating the in vitro efficacy of 4-Methyl erlotinib against its parent compound, erlotinib, and other first-generation TKIs across a panel of cancer cell lines are not extensively available in the public domain. Such studies are crucial for understanding the relative potency and potential advantages of the methyl-substituted analog.

Assessment of Compound Activity Against EGFR Low-Expressed Cell Lines

There is currently a lack of publicly available data from in vitro studies assessing the anti-proliferative activity of 4-Methyl erlotinib specifically against cancer cell lines with low or no EGFR expression. Investigating the compound's effects on such cell lines would be essential to determine its selectivity for EGFR-driven malignancies.

Mechanistic Studies of Cell Death Pathways

Understanding the molecular mechanisms by which 4-Methyl erlotinib exerts its anti-cancer effects is fundamental to its preclinical characterization. This includes investigating its ability to induce programmed cell death (apoptosis) and to interfere with the cell division cycle.

Induction of Apoptosis in Cancer Cells

Analysis of Cell Cycle Arrest Mechanisms

Similarly, detailed studies analyzing the effects of 4-Methyl erlotinib on cell cycle progression in cancer cell lines have not been identified in the public domain. Such analyses, typically performed using techniques like flow cytometry, would be necessary to determine if the compound causes cell cycle arrest at specific checkpoints (e.g., G1, G2/M), a common mechanism of action for EGFR TKIs.

Enzyme-Based and Cell-Based Kinase Inhibition Assays

No published studies were identified that provide specific IC50 values or other quantitative measures of 4-methyl erlotinib's inhibitory activity against EGFR or other kinases in either enzyme-based or cell-based assay formats.

Direct Measurement of EGFR Phosphorylation Suppression

There is a lack of available data from Western blot analyses or other molecular biology techniques that directly measure the ability of 4-methyl erlotinib to suppress the autophosphorylation of EGFR in cancer cell lines.

In Vivo Efficacy Studies in Preclinical Disease Models

Information regarding the in vivo efficacy of 4-methyl erlotinib is not present in the reviewed literature.

Evaluation of Tumor Growth Inhibition in Xenograft Models

No data from studies evaluating the ability of 4-methyl erlotinib to inhibit tumor growth in animal xenograft models of cancer have been made public.

Assessment of Compound Activity in Relevant Organismal Systems

There are no available reports on the activity of 4-methyl erlotinib in broader organismal systems as part of its preclinical evaluation.

Mechanisms of Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors and the Research Implications for 4 Methyl Erlotinib

Characterization of Acquired Resistance Pathways to First and Second-Generation TKIs

Acquired resistance to first- and second-generation EGFR TKIs, such as erlotinib (B232) and gefitinib, can arise through various mechanisms. These can be broadly categorized as on-target alterations, which involve changes to the EGFR gene itself, and off-target mechanisms, which activate alternative signaling pathways that bypass the need for EGFR signaling. nih.govresearchgate.net

Analysis of EGFR Tertiary Mutations (e.g., T790M, C797S)

The most common on-target mechanism of resistance is the development of secondary mutations in the EGFR kinase domain.

T790M Mutation: This "gatekeeper" mutation, located in exon 20 of the EGFR gene, is the most prevalent mechanism of acquired resistance to first- and second-generation EGFR TKIs, accounting for 50-60% of cases. nih.govresearchgate.net The T790M mutation increases the affinity of the receptor for ATP, which reduces the binding efficacy of competitive inhibitors like erlotinib and gefitinib. researchgate.net

C797S Mutation: While the T790M mutation confers resistance to earlier generation TKIs, the C797S mutation has emerged as a key mechanism of resistance to third-generation irreversible inhibitors like osimertinib. nih.govnih.gov Osimertinib forms a covalent bond with the C797 residue in the ATP-binding pocket of EGFR. The C797S mutation replaces cysteine with serine, preventing this covalent bond formation and rendering the inhibitor ineffective. nih.govamegroups.org The allelic context of the C797S and T790M mutations is critical. If they are on the same allele (in cis), the tumor becomes resistant to all generations of EGFR TKIs. However, if they are on different alleles (in trans), a combination of first- and third-generation TKIs may be effective. nih.gov

| Mutation | Frequency in Resistant Cases | Mechanism of Resistance | Affected TKIs |

| T790M | 50-60% | Increased ATP affinity, steric hindrance | First and Second Generation (e.g., erlotinib, gefitinib) |

| C797S | Varies | Prevents covalent binding of irreversible inhibitors | Third Generation (e.g., osimertinib) |

Investigation of Receptor Amplifications (e.g., EGFR, MET, HER2)

Amplification of receptor tyrosine kinases can provide an alternative route for downstream signaling, thereby bypassing the inhibition of EGFR.

EGFR Amplification: Increased copy number of the EGFR gene can lead to higher levels of the EGFR protein, which can overcome the inhibitory effects of TKIs. h1.co

MET Amplification: Amplification of the MET proto-oncogene is another significant mechanism of acquired resistance, occurring in approximately 5-22% of patients who become resistant to first- and second-generation EGFR TKIs. nih.govresearchgate.net MET amplification leads to the activation of downstream signaling pathways, such as the PI3K/AKT pathway, independent of EGFR. nih.govresearchgate.net

HER2 (ERBB2) Amplification: Amplification of the HER2 gene, a member of the ErbB family of receptors, is found in about 10-15% of patients with EGFR TKI resistance. nih.govnih.gov Similar to MET amplification, HER2 amplification can activate downstream signaling pathways, compensating for the EGFR blockade. HER2 amplification and the T790M mutation are often mutually exclusive. nih.gov

| Amplification | Frequency in Resistant Cases | Mechanism of Resistance |

| EGFR | 8% | Increased EGFR protein levels |

| MET | 5-22% | Activation of bypass signaling pathways (e.g., PI3K/AKT) |

| HER2 (ERBB2) | 10-15% | Activation of bypass signaling pathways |

Detection of Aberrant Activation of Bypass Signaling Pathways (e.g., RAS/RAF/MEK/ERK, PI3K/AKT/mTOR)

Even without receptor amplification, downstream signaling pathways can become constitutively active through various mutations or other alterations, leading to TKI resistance.

RAS/RAF/MEK/ERK Pathway: This pathway, also known as the MAPK pathway, is a critical downstream effector of EGFR. Mutations in components of this pathway, such as KRAS and BRAF, can lead to its constitutive activation, rendering the cell independent of EGFR signaling for proliferation and survival. nih.govmednexus.org Acquired BRAF mutations are found in 1-5% of cases of EGFR-TKI resistance. researchgate.net

PI3K/AKT/mTOR Pathway: This is another crucial signaling pathway downstream of EGFR that regulates cell growth, proliferation, and survival. nih.govresearchgate.net Activating mutations in PIK3CA, the gene encoding the catalytic subunit of PI3K, or loss of the tumor suppressor PTEN, can lead to the persistent activation of this pathway, contributing to TKI resistance. h1.coscienceopen.com PIK3CA mutations are observed in about 5% of resistant tumors. asco.org

Study of Histological and Phenotypic Transformations in Resistant Models

A notable mechanism of acquired resistance to EGFR TKIs is the histological transformation of the tumor. The most common transformation is from NSCLC to small cell lung cancer (SCLC), which occurs in approximately 3-10% of resistant cases. nih.govilcn.org Other transformations, such as to squamous cell carcinoma or sarcomatoid phenotype, have also been reported. nih.gov These transformed tumors often retain the original EGFR mutation but are no longer dependent on EGFR signaling for their growth and are instead driven by different oncogenic pathways. nih.govilcn.org This lineage change renders them insensitive to EGFR TKIs. Re-biopsy at the time of progression is crucial to identify these transformations, as they necessitate a shift in treatment strategy, often to therapies typically used for the new histology. h1.conih.gov

Role of Autophagy as a Cytoprotective Response in TKI Resistance

Autophagy is a cellular process of self-digestion that allows cells to survive under stress conditions, such as treatment with chemotherapy or targeted agents. semanticscholar.orgbohrium.com In the context of EGFR TKI therapy, autophagy can act as a cytoprotective mechanism, enabling cancer cells to withstand the effects of the drug and contributing to resistance. nih.govplos.org

Several studies have shown that EGFR TKIs, including erlotinib and gefitinib, can induce autophagy in lung cancer cells. plos.orgnih.gov This induction of autophagy is often associated with the inhibition of the PI3K/Akt/mTOR signaling pathway, a key negative regulator of autophagy. plos.org By degrading cellular components to provide energy and nutrients, autophagy helps cancer cells to survive the metabolic stress induced by TKI treatment.

Inhibition of autophagy, either through pharmacological agents like chloroquine or through genetic knockdown of essential autophagy-related genes (e.g., ATG5, ATG7), has been shown to enhance the cytotoxic effects of EGFR TKIs in preclinical models. nih.govplos.org This suggests that combining EGFR TKIs with autophagy inhibitors could be a promising strategy to overcome TKI resistance. semanticscholar.org

Advanced Analytical and Methodological Research for 4 Methyl Erlotinib

Development of Quantitative Analytical Methods for 4-Methyl Erlotinib (B232)

The development of robust and validated analytical methods is fundamental for the accurate quantification of pharmaceutical compounds in biological samples. In the context of bioanalytical research, 4-Methyl erlotinib has been utilized primarily as a stable and reliable internal standard for the quantification of the epidermal growth factor receptor (EGFR) inhibitor, erlotinib, and its metabolites.

Application of 4-Methyl Erlotinib as an Internal Standard in Bioanalytical Assays

4-Methyl erlotinib, also known as OSI-597, serves as a methylated derivative of erlotinib and is employed as an internal standard (IS) in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. caymanchem.comresearchgate.net The primary role of an internal standard is to compensate for the variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantitative analysis of the target analytes. The structural similarity of 4-Methyl erlotinib to erlotinib makes it an ideal IS as it exhibits similar chromatographic behavior and ionization efficiency, which are crucial for reliable quantification. caymanchem.comdiva-portal.org

In a validated LC-MS/MS method for the quantification of erlotinib and its metabolites in human plasma, 4-Methyl erlotinib (referred to as OSI-597) was used as the internal standard for the metabolites of erlotinib. diva-portal.org This method highlights the utility of 4-Methyl erlotinib in complex bioanalytical assays designed for therapeutic drug monitoring and pharmacokinetic studies. caymanchem.comdiva-portal.org The use of a suitable internal standard like 4-Methyl erlotinib is a critical component of good laboratory practice in bioanalysis.

Method Validation for Detection and Quantification in Biological Matrices

A comprehensive validation of the analytical method is essential to ensure its reliability for the intended application. A liquid chromatography-tandem mass spectrometry method for the quantification of erlotinib and its metabolites, O-desmethyl erlotinib (OSI-420) and didesmethyl erlotinib, in human plasma has been developed and validated using 4-Methyl erlotinib (OSI-597) as an internal standard for the metabolites. diva-portal.org The validation of this method was performed in accordance with established guidelines for bioanalytical method validation. diva-portal.org

The method involved protein precipitation for sample extraction, followed by separation on a BEH XBridge C18 column and detection using a triple quadrupole mass spectrometer. diva-portal.org The total run time for the analysis was 7 minutes. diva-portal.org The validation parameters assessed included linearity, precision, accuracy, and extraction recovery. The method demonstrated good linearity over the specified concentration ranges for erlotinib and its metabolites. diva-portal.org

The precision and accuracy of the method were found to be within 14%, with the exception of the lower limit of quantification for OSI-420, which was 17%. diva-portal.org The extraction recovery for erlotinib, OSI-420, and didesmethyl erlotinib was determined to be above 89%, 99%, and 89%, respectively. diva-portal.org These results confirm that the method is accurate, precise, and suitable for the quantitative analysis of erlotinib and its metabolites in human plasma for clinical research and therapeutic drug monitoring. diva-portal.org

Table 1: Summary of Validation Parameters for the LC-MS/MS Method Using 4-Methyl Erlotinib as an Internal Standard

| Parameter | Erlotinib | OSI-420 | Didesmethyl Erlotinib |

|---|---|---|---|

| Internal Standard | Erlotinib-d6 | 4-Methyl erlotinib (OSI-597) | 4-Methyl erlotinib (OSI-597) |

| Concentration Range | 25-5000 ng/mL | 0.5-500 ng/mL | 0.15-10 ng/mL |

| Precision (%RSD) | <14% | <14% (17% at LLOQ) | <14% |

| Accuracy (% bias) | <14% | <14% (17% at LLOQ) | <14% |

| Extraction Recovery | >89% | >99% | >89% |

Exploration of 4-Methyl Erlotinib Scaffold for Molecular Imaging Agent Development

Molecular imaging is a rapidly evolving field that enables the visualization, characterization, and quantification of biological processes at the molecular and cellular levels in living organisms. The development of targeted imaging agents is crucial for advancing this field. While the erlotinib scaffold has been explored for the development of radiolabeled analogues for positron emission tomography (PET) imaging, there is a notable lack of publicly available research on the specific use of the 4-Methyl erlotinib scaffold for this purpose.

Radiosynthesis of Labeled 4-Methyl Erlotinib Analogues

Based on a comprehensive review of the available scientific literature, there are no specific studies detailing the radiosynthesis of labeled 4-Methyl erlotinib analogues. Research in this area has predominantly focused on the radiolabeling of erlotinib itself with positron-emitting radionuclides such as carbon-11. These efforts aim to create imaging probes to visualize and quantify the distribution of the drug and its target engagement with EGFR in vivo. However, similar radiosynthesis strategies have not been reported for 4-Methyl erlotinib.

In Vitro and In Vivo Evaluation of Imaging Probes for Target Engagement

Consistent with the absence of studies on the radiosynthesis of 4-Methyl erlotinib analogues, there is no available data from in vitro or in vivo evaluations of such imaging probes. The evaluation of a potential imaging agent typically involves in vitro studies to assess its binding affinity and specificity to the target, followed by in vivo imaging studies in animal models to determine its biodistribution, pharmacokinetics, and ability to visualize the target. As no radiolabeled 4-Methyl erlotinib analogues have been described, no such evaluation studies have been published. Some computational studies have explored the interaction of a "methylerlotinib" derivative with nanocages for drug delivery, but this does not constitute an evaluation as a molecular imaging probe. researchgate.netrsc.orgrsc.org

Future Research Directions and Translational Perspectives for 4 Methyl Erlotinib

Investigation of Novel Binding Sites and Allosteric Modulators

Current understanding suggests that 4-methyl erlotinib (B232), similar to its parent compound erlotinib, competitively inhibits the ATP-binding site of the EGFR kinase domain. vulcanchem.com Molecular modeling indicates that the 4-methylphenyl group fits into a hydrophobic pocket near amino acid residues Leu718 and Val702. vulcanchem.com However, the emergence of drug resistance, often through mutations in the ATP-binding pocket like the T790M "gatekeeper" mutation, necessitates the exploration of alternative binding sites. dovepress.com

Future research will likely focus on identifying and characterizing novel binding pockets on the EGFR protein. A promising strategy is the development of allosteric inhibitors, which bind to sites distinct from the highly conserved ATP-binding pocket. imrpress.com This approach could offer greater selectivity and overcome resistance mechanisms. For instance, the allosteric inhibitor EAI001 has been shown to bind to a pocket near the αC-helix, inhibiting EGFR activation without directly competing with ATP. mdpi.com Investigating whether 4-methyl erlotinib or its future analogues could be modified to target such allosteric sites is a critical area of inquiry. The development of such modulators could lead to a new generation of EGFR inhibitors with improved resistance profiles.

Exploration of Targeted Delivery Systems and Nanocarrier Integration

A significant challenge with many small molecule inhibitors, including erlotinib and its derivatives, is achieving high tumor-specific accumulation while minimizing systemic exposure and associated side effects. tandfonline.com Targeted delivery systems and nanocarrier integration offer a promising solution to this challenge.

Researchers are actively investigating various nanocarriers for the delivery of erlotinib and related compounds. These include:

Liposomes: Galactosylated liposomes have been explored to enhance the delivery of erlotinib. tandfonline.com

Polymeric Nanoparticles: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been shown to increase tumor accumulation of erlotinib. vulcanchem.comwaocp.org Similarly, polycaprolactone-polyethylene glycol-polycaprolactone (PCEC) copolymers are being investigated for creating nanosized delivery systems. waocp.org

Dendrimers: Polyamidoamine (PAMAM) dendrimers of different generations (G4 and G5) are being studied for their potential to encapsulate and deliver erlotinib, with cationic G4 dendrimers showing enhanced selectivity for lung cancer cells. nih.govmdpi.com

Inorganic Nanoparticles: Molybdenum disulfide (MoS2) nanosheets functionalized with polyethylene (B3416737) glycol (PEG) and biotin (B1667282) have been developed for co-delivery of erlotinib and curcumin, enabling targeted therapy. nih.gov Gold hybrid nanoparticles have also been investigated as thermo-responsive nanocarriers for erlotinib. researchgate.net

Fullerenes: Computational studies have explored the use of C24, B12N12, C32, and B16N16 nanocages as potential carriers for 4-methyl erlotinib, with B12N12 showing strong affinity. rsc.org

Future work in this area will focus on optimizing these nanocarriers for 4-methyl erlotinib to improve its pharmacokinetic profile, enhance tumor targeting through ligands like biotin or saccharides, and potentially enable controlled, stimulus-responsive drug release at the tumor site. nih.govresearchgate.net

| Nanocarrier Type | Example Material | Key Findings for Erlotinib/Derivatives |

| Liposomes | Galactosylated Lipids | Enhanced delivery. tandfonline.com |

| Polymeric Nanoparticles | PLGA, PCEC | Increased tumor accumulation. vulcanchem.comwaocp.org |

| Dendrimers | PAMAM G4/G5 | Cationic G4 showed higher selectivity for lung cancer cells. nih.govmdpi.com |

| Inorganic Nanoparticles | MoS2, Gold | Targeted co-delivery and thermo-responsive release. nih.govresearchgate.net |

| Fullerenes | B12N12 | Strong computational affinity for 4-methyl erlotinib. rsc.org |

Development of Combination Therapeutic Strategies in Preclinical Settings

To enhance anti-cancer efficacy and overcome drug resistance, combination therapies involving 4-methyl erlotinib are a critical area for preclinical investigation. The rationale behind this approach is to target multiple signaling pathways or cellular processes simultaneously.

Several combination strategies with the parent compound erlotinib have shown promise in preclinical models and provide a roadmap for future studies with 4-methyl erlotinib:

With other Tyrosine Kinase Inhibitors: Combining erlotinib with sunitinib, a VEGFR TKI, has demonstrated a strong synergistic effect in non-small-cell lung cancer (NSCLC) xenograft models. nih.gov

With Monoclonal Antibodies: The combination of erlotinib with pertuzumab, a HER2 dimerization inhibitor, has shown superior antitumor activity compared to monotherapy in various xenograft models. aacrjournals.org Similarly, combining erlotinib with cetuximab, an anti-EGFR monoclonal antibody, has shown activity against EGFR exon 20 insertion mutations. researchgate.net

With Chemotherapy Agents: Combination with S-1 (tegafur-gimeracil-oteracil) has shown significantly superior antitumor activity against NSCLC cell lines compared to either drug alone. spandidos-publications.com

With other Targeted Agents: Combining erlotinib with E7820, an integrin inhibitor, has been shown to overcome erlotinib resistance in NSCLC xenograft models by enhancing anti-angiogenic activity. nih.gov Hybrid molecules that conjugate 4-methyl erlotinib with HDAC inhibitors have also demonstrated synergistic effects in leptomeningeal metastasis models. vulcanchem.com

Future preclinical studies should systematically evaluate the combination of 4-methyl erlotinib with a range of therapeutic agents to identify synergistic interactions and optimal dosing regimens.

| Combination Partner | Type of Agent | Preclinical Finding with Erlotinib/4-Methyl Erlotinib |

| Sunitinib | VEGFR TKI | Strong synergistic effect in NSCLC xenografts. nih.gov |

| Pertuzumab | HER2 Dimerization Inhibitor | Superior antitumor activity over monotherapy. aacrjournals.org |

| S-1 | Chemotherapy | Superior antitumor activity in NSCLC cell lines. spandidos-publications.com |

| E7820 | Integrin Inhibitor | Overcomes erlotinib resistance by enhancing anti-angiogenesis. nih.gov |

| HDAC Inhibitors | Epigenetic Modifier | Synergistic effects in leptomeningeal metastasis models (with 4-methyl erlotinib). vulcanchem.com |

Advanced Computational Prediction and Rational Design of Next-Generation Analogues

The continuous evolution of cancer and the development of drug resistance necessitate the ongoing design of next-generation inhibitors. Advanced computational methods are playing an increasingly vital role in the rational design of novel 4-methyl erlotinib analogues with improved properties.

Computational approaches that can guide future drug discovery efforts include:

Molecular Docking and Binding Energy Calculations: These methods can predict the binding affinity and interaction patterns of new analogues within the EGFR binding pocket. iiarjournals.org For example, in silico studies have been used to identify novel erlotinib analogues with potentially improved binding efficiency. iiarjournals.org

Quantum Chemistry: Density functional theory (DFT) can be used to calculate the energies of reactants, intermediates, and products to elucidate and optimize synthetic routes for erlotinib and its derivatives. orientjchem.org

Alanine Scanning Mutagenesis Simulations: These simulations can predict which mutations in the EGFR ATP binding site are likely to cause resistance to a given inhibitor, thereby guiding the design of inhibitors that are less susceptible to such mutations. mdpi.com

Structure-Activity Relationship (SAR) Studies: Computational models can help to understand and predict how modifications to the chemical structure of 4-methyl erlotinib, such as to the C-6/C-7 side chains, will affect its activity and properties like blood-brain barrier penetration. vulcanchem.com

By integrating these computational tools, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the development of next-generation 4-methyl erlotinib analogues with enhanced potency, improved selectivity, and a better resistance profile.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 4-Methyl Erlotinib derivatives to enhance EGFR/VEGFR-2 inhibition?

- Answer : Synthesis should focus on structural modifications that optimize binding to EGFR/VEGFR-2 kinase domains. For example, hybrid compounds like 1,2,3-triazole/1,2,4-oxadiazole derivatives (e.g., compound 7e) can be synthesized via click chemistry, followed by in vitro antiproliferative assays (e.g., GI50 values measured against NSCLC cell lines). Evidence from compound 7e (4-Methyl Erlotinib derivative) shows a GI50 of 101 nM, 3-fold less potent than Erlotinib, suggesting the need for substituent optimization at the 4-position to improve efficacy .

Q. How does 4-Methyl Erlotinib’s antiproliferative activity compare to Erlotinib in preclinical models?

- Answer : Use standardized cell viability assays (e.g., MTT or SRB) across NSCLC cell lines. In one study, 4-Methyl Erlotinib (compound 7e) exhibited a GI50 of 101 nM compared to Erlotinib’s 32 nM, highlighting the impact of methyl substitution on potency. Experimental design should include dose-response curves, replicate experiments (n ≥ 3), and statistical validation (e.g., ANOVA with Tukey post hoc tests) .

Q. What experimental models are suitable for evaluating 4-Methyl Erlotinib’s nephroprotective effects in cisplatin-induced toxicity?

- Answer : Use Sprague-Dawley (SD) rat models with cisplatin-induced nephrotoxicity (CP-N). Measure biochemical parameters (e.g., serum creatinine, BUN) and compare groups treated with 4-Methyl Erlotinib versus vehicle controls. Statistical analysis should employ nonparametric Mann-Whitney U-tests for skewed data or one-way ANOVA for normally distributed datasets .

Advanced Research Questions

Q. How can researchers resolve discrepancies in 4-Methyl Erlotinib’s efficacy across heterogeneous cancer cell lines?

- Answer : Conduct stratified analyses based on EGFR mutation status (e.g., exon 19 deletions vs. L858R mutations) and VEGFR-2 expression levels. Use RECIST 1.1 criteria for tumor response evaluation and integrate multi-omics data (e.g., RNA-seq, phosphoproteomics) to identify resistance mechanisms. Contradictions in GI50 values (e.g., compound 7e vs. Erlotinib) may arise from off-target effects or variable kinase activation states, necessitating kinase profiling assays .

Q. What statistical frameworks are recommended for survival analysis in 4-Methyl Erlotinib clinical trials?

- Answer : Apply Kaplan-Meier survival curves with log-rank tests to compare progression-free survival (PFS) and overall survival (OS) between treatment arms. For multivariate analysis, use Cox proportional hazards models adjusted for covariates like performance status, prior therapy, and rash severity (a surrogate marker of EGFR inhibition efficacy). In Erlotinib trials, this approach identified time since diagnosis and performance status as significant survival predictors .

Q. How can structure-activity relationship (SAR) studies optimize 4-Methyl Erlotinib’s dual EGFR/VEGFR-2 inhibition?

- Answer : Systematically modify substituents at the 4-position (e.g., electron-withdrawing groups, bulkier alkyl chains) and assess binding affinity via molecular docking or surface plasmon resonance (SPR). Compare inhibition constants (IC50) for EGFR and VEGFR-2 isoforms. Compound 7e’s reduced potency compared to Erlotinib suggests steric hindrance from the methyl group may disrupt ATP-binding pocket interactions, guiding further SAR refinements .

Q. What experimental strategies validate 4-Methyl Erlotinib’s synergy with platinum-based therapies in NSCLC?

- Answer : Design combinatorial studies using cisplatin or carboplatin with 4-Methyl Erlotinib in EGFR-mutant NSCLC xenografts. Employ Chou-Talalay combination index (CI) analysis to quantify synergism (CI < 1). Monitor toxicity via histopathology and serum biomarkers. Prior Erlotinib studies demonstrated enhanced efficacy in platinum-refractory patients, suggesting similar mechanisms may apply to 4-Methyl derivatives .

Methodological Guidance for Data Interpretation

Q. How should researchers address conflicting results in 4-Methyl Erlotinib’s pharmacokinetic-pharmacodynamic (PK-PD) profiles?

- Answer : Perform population PK modeling with nonlinear mixed-effects software (e.g., NONMEM) to account for interpatient variability. Compare AUC/MIC ratios across dosing regimens and correlate with tumor response rates. Contradictions may arise from metabolic differences (e.g., CYP3A4 polymorphism), necessitating genotyping in trial populations .

Q. What biomarkers are critical for stratifying patients in 4-Methyl Erlotinib trials?

- Answer : Prioritize EGFR mutation status (via PCR or NGS), VEGFR-2 immunohistochemistry (IHC), and serum proteomics (e.g., VEGF-A levels). In Erlotinib trials, EGFR mutations predicted sensitivity, while rash severity correlated with clinical benefit . Validate biomarkers using ROC curve analysis to optimize specificity/sensitivity thresholds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。